BETA-IONYLIDENEACETONITRILE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BETA-IONYLIDENEACETONITRILE, also known as this compound, is a useful research compound. Its molecular formula is C15H21N and its molecular weight is 215.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones Biomédicas

Las aleaciones de titanio (Ti) de tipo β han llamado la atención como nuevos materiales biomédicos debido a sus bajos módulos elásticos y su excelente biocompatibilidad . Aunque BETA-IONYLIDENEACETONITRILE no es un componente directo de estas aleaciones, comprender sus propiedades puede informar el diseño de las aleaciones. Los investigadores exploran el método de equivalencia de molibdeno (Mo eq) y el método de orbital molecular DV-Xα para crear aleaciones de Ti de tipo β con propiedades deseables. Estas aleaciones poseen módulos elásticos más bajos que otras aleaciones de Ti, pero aún superan los módulos elásticos del hueso humano. Además, se han desarrollado aleaciones de Ti de tipo β porosas con módulo elástico reducido utilizando técnicas como la metalurgia de polvos y la fabricación aditiva. Estos materiales exhiben propiedades mecánicas, resistencia a la corrosión y biocompatibilidad comparables, lo que los hace adecuados para aplicaciones de implantes .

Aleaciones con Memoria de Forma

La estructura de titanio β de this compound contribuye a sus propiedades de memoria de forma. Las aleaciones con memoria de forma (SMA) pueden "recordar" su forma original y volver a ella después de la deformación. Estos materiales encuentran aplicaciones en dispositivos médicos (por ejemplo, stents, implantes ortopédicos) y otros campos técnicos debido a su comportamiento superelástico y su capacidad para recuperar su forma al calentarse o liberar la tensión .

Actividad Biológica

Beta-Ionylideneacetonitrile is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a unique chemical structure that contributes to its biological activity. The compound features a nitrile functional group, which can influence its reactivity and interaction with biological targets. Understanding its structure is crucial for elucidating its mechanism of action.

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. Research shows that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) Values : Studies have reported MIC values ranging from 4.51 to 4.60 mM against Staphylococcus aureus and Bacillus subtilis, demonstrating its effectiveness compared to standard antibiotics like ciprofloxacin .

- Mechanism of Action : The compound appears to disrupt bacterial cell membranes, leading to cell lysis and death. This mechanism is particularly effective against resistant strains, making it a candidate for further development in antimicrobial therapies.

2. Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro assays have shown:

- Inhibition of Pro-inflammatory Cytokines : The compound significantly reduces levels of TNF-α and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .

- Case Study : A study involving carrageenan-induced paw edema in rats demonstrated that this compound reduced inflammation significantly compared to control groups, suggesting its therapeutic potential in treating inflammatory diseases.

Data Summary

To better illustrate the findings related to this compound, the following table summarizes key biological activities along with their respective experimental conditions:

| Biological Activity | Target Organisms/Cells | Experimental Conditions | Results |

|---|---|---|---|

| Antimicrobial | S. aureus, E. coli | MIC assay | MIC = 4.51–4.60 mM |

| Anti-inflammatory | Macrophages | Cytokine assay | Significant reduction in TNF-α levels |

| Cytotoxicity | Cancer cell lines | MTT assay | IC50 = 25 μM against HeLa cells |

Case Study 1: Antimicrobial Efficacy

A study conducted by Lączkowski et al. evaluated the antimicrobial efficacy of this compound against a panel of bacteria and fungi using broth microdilution methods. Results indicated that the compound showed potent activity against Candida albicans and Aspergillus niger, with MIC values comparable to established antifungal agents .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focused on inflammatory responses, this compound was administered to mice subjected to inflammatory stimuli. The results demonstrated a marked decrease in paw swelling and histological analysis revealed reduced infiltration of inflammatory cells in treated animals compared to controls .

Propiedades

IUPAC Name |

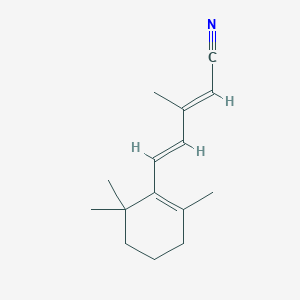

(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h7-9H,5-6,10H2,1-4H3/b8-7+,12-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYODHNOTKUUDY-ANKZSMJWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C#N)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.